molecular formula C28H34ClNO10 B017315 (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) CAS No. 106064-11-3

(Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1)

Cat. No. B017315
M. Wt: 580 g/mol
InChI Key: PMCOAKVXCMEQPN-XGRJIHFXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1), also known as SERM, is a selective estrogen receptor modulator that has been widely studied for its potential therapeutic applications. This chemical compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

(Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) works by selectively binding to estrogen receptors in different tissues, thereby exerting estrogen-like effects in some tissues and anti-estrogenic effects in others. This mechanism of action makes (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) a versatile therapeutic agent that can be used to target specific tissues and achieve desired therapeutic outcomes.

Biochemical And Physiological Effects

(Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) has been found to exhibit a range of biochemical and physiological effects, including modulation of gene expression, cell proliferation, and apoptosis. These effects are mediated through the selective binding of (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) to estrogen receptors in different tissues.

Advantages And Limitations For Lab Experiments

(Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) has several advantages for laboratory experiments, including its selectivity for estrogen receptors and its ability to target specific tissues. However, the synthesis of (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) requires specialized expertise and equipment, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1), including the development of new synthetic methods, the identification of new therapeutic applications, and the optimization of existing therapeutic regimens. Additionally, further research is needed to better understand the mechanisms of action of (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) and to identify potential drug interactions and side effects.

Synthesis Methods

The synthesis of (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) involves a multi-step process that requires specialized expertise and equipment. The initial step involves the preparation of 5-chloro-2-(2-(diethylamino)ethoxy)phenol, which is then converted to (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) using a series of chemical reactions.

Scientific Research Applications

(Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) has been extensively studied for its potential therapeutic applications in a range of medical conditions, including breast cancer, osteoporosis, and cardiovascular disease. In breast cancer, (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) has been shown to reduce the risk of recurrence and improve survival rates. In osteoporosis, (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) has been found to increase bone density and reduce the risk of fractures. In cardiovascular disease, (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) has been shown to improve lipid profiles and reduce the risk of cardiovascular events.

properties

CAS RN

106064-11-3

Product Name

(Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1)

Molecular Formula

C28H34ClNO10

Molecular Weight

580 g/mol

IUPAC Name

2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-[4-chloro-2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]ethyl-diethylazanium

InChI

InChI=1S/C22H26ClNO3.C6H8O7/c1-4-24(5-2)13-14-26-20-12-11-19(23)16-22(20)27-21(17(3)25)15-18-9-7-6-8-10-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-12,15-16H,4-5,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b21-15-;

InChI Key

PMCOAKVXCMEQPN-XGRJIHFXSA-N

Isomeric SMILES

CC[NH+](CC)CCOC1=C(C=C(C=C1)Cl)O/C(=C\C2=CC=CC=C2)/C(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O

SMILES

CC[NH+](CC)CCOC1=C(C=C(C=C1)Cl)OC(=CC2=CC=CC=C2)C(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O

Canonical SMILES

CC[NH+](CC)CCOC1=C(C=C(C=C1)Cl)OC(=CC2=CC=CC=C2)C(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O

synonyms

3-BUTEN-2-ONE, 3-(5-CHLORO-2-(2-(DIETHYLAMINO)ETHOXY)PHENOXY)-4-PHENYL -, CITRATE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.